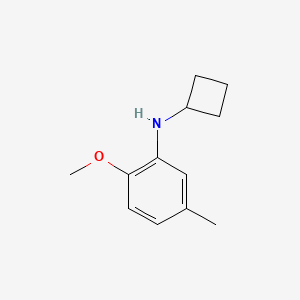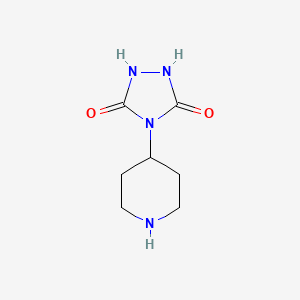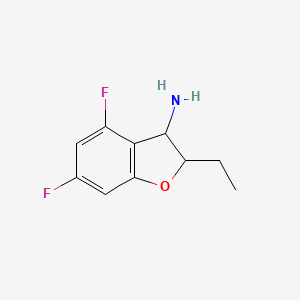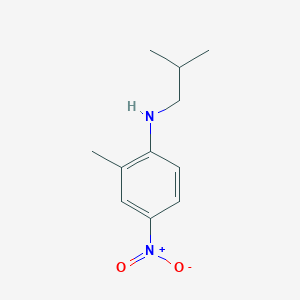
N-cyclobutyl-2-methoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C12H17NO. It is a derivative of aniline, featuring a cyclobutyl group attached to the nitrogen atom, a methoxy group at the 2-position, and a methyl group at the 5-position of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-methoxy-5-methylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-methoxy-5-methylaniline, is reacted with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for large-scale production, and continuous flow reactors may be used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated products such as bromo or chloro derivatives.
Scientific Research Applications
N-cyclobutyl-2-methoxy-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A precursor in the synthesis of N-cyclobutyl-2-methoxy-5-methylaniline, used in similar applications.
N-cyclobutyl-2-methoxyaniline: Lacks the methyl group at the 5-position, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both cyclobutyl and methoxy groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-cyclobutyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-12(14-2)11(8-9)13-10-4-3-5-10/h6-8,10,13H,3-5H2,1-2H3 |
InChI Key |
BTRPYPCARPUBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B13271683.png)
amine](/img/structure/B13271691.png)
![2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol](/img/structure/B13271697.png)

![N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine](/img/structure/B13271703.png)
![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)
amine](/img/structure/B13271715.png)


![4-[(3-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13271742.png)

![3-[(3-Methylbutyl)amino]benzonitrile](/img/structure/B13271752.png)

![1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13271762.png)
